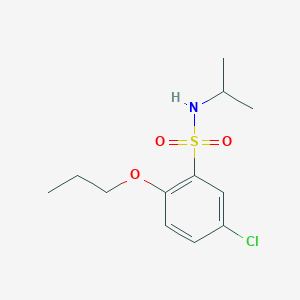![molecular formula C15H23BrN2O4S B272671 2-{4-[(4-Bromo-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272671.png)
2-{4-[(4-Bromo-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[(4-Bromo-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol, also known as BRL-15572, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has shown promising results in preclinical studies for various indications.
Mecanismo De Acción
The exact mechanism of action of 2-{4-[(4-Bromo-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. This modulation may help to regulate mood and reduce anxiety and depression symptoms.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. In addition, it has been shown to reduce the activity of certain enzymes that break down these neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-{4-[(4-Bromo-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol in lab experiments is its specificity for certain neurotransmitter systems. This allows for more targeted studies of the effects of these systems on various behaviors and physiological processes. However, one limitation is that its effects may not fully translate to humans, and further research is needed to determine its safety and efficacy in clinical trials.
Direcciones Futuras
There are several potential future directions for research on 2-{4-[(4-Bromo-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol. One area of interest is its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in preclinical models. Additionally, it may have applications in the treatment of other psychiatric and neurological disorders, such as bipolar disorder and epilepsy. Further research is needed to fully understand its potential therapeutic applications and mechanisms of action.
Métodos De Síntesis
The synthesis of 2-{4-[(4-Bromo-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol involves the reaction of 4-bromo-3-propoxybenzenesulfonyl chloride with piperazine in the presence of a base. The resulting product is then reduced to obtain this compound.
Aplicaciones Científicas De Investigación
2-{4-[(4-Bromo-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol has been studied for its potential therapeutic applications in various preclinical models. It has shown promising results as a potential treatment for anxiety, depression, and schizophrenia. In addition, it has also been studied for its potential use in the treatment of neuropathic pain and as an analgesic.
Propiedades
Fórmula molecular |
C15H23BrN2O4S |
|---|---|
Peso molecular |
407.3 g/mol |
Nombre IUPAC |
2-[4-(4-bromo-3-propoxyphenyl)sulfonylpiperazin-1-yl]ethanol |
InChI |
InChI=1S/C15H23BrN2O4S/c1-2-11-22-15-12-13(3-4-14(15)16)23(20,21)18-7-5-17(6-8-18)9-10-19/h3-4,12,19H,2,5-11H2,1H3 |
Clave InChI |
RSRMQNNJWLUPHS-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CCO)Br |
SMILES canónico |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CCO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}morpholine](/img/structure/B272644.png)
![1,4-Bis[(2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B272645.png)


![1-[(5-chloro-2-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B272650.png)


![2-{4-[(4-Chloro-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272664.png)